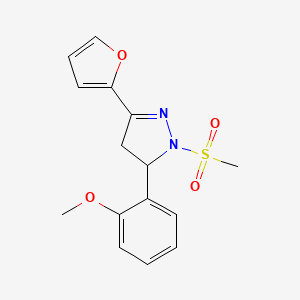![molecular formula C24H26N2O4S B4107192 [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate](/img/structure/B4107192.png)
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate
Vue d'ensemble
Description
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenylsulfonyl group and a cyclohexylacetate moiety, making it a unique and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as 1,3-disulfonic acid imidazolium tetrachloroaluminate . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and receptors, modulating their activity. The compound may also act as a free radical scavenger, protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1-phenyl-4-sulfhydrylbenzylidene-5-thiopyrazolone: A related compound with a sulfhydryl group instead of a phenylsulfonyl group.
3-methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in various biological applications.
1-phenyl-3-methyl-5-pyrazolone: Used in medicinal chemistry for its therapeutic potential.
Uniqueness
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18-23(31(28,29)21-15-9-4-10-16-21)24(26(25-18)20-13-7-3-8-14-20)30-22(27)17-19-11-5-2-6-12-19/h3-4,7-10,13-16,19H,2,5-6,11-12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDXXBGZKYWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)CC3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline](/img/structure/B4107109.png)
![N-(3,5-dichlorophenyl)-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4107115.png)

![2-methyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-4-nitroaniline](/img/structure/B4107132.png)
![(2E)-2-(4-chlorophenyl)-3-[3-iodo-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B4107139.png)
![3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B4107150.png)
![(3-Bromo-4-ethoxyphenyl)[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4107161.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4107164.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4107180.png)
![N-[2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride](/img/structure/B4107185.png)

![2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B4107196.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B4107209.png)
![N-(2-nitrophenyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B4107212.png)
